5-(4-chlorophenyl)-5-ethylimidazolidine-2,4-dione
Overview
Description
5-(4-chlorophenyl)-5-ethylimidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidinediones This compound is characterized by the presence of a chlorophenyl group and an ethyl group attached to the imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-5-ethylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with ethylamine to form an intermediate Schiff base, which is then cyclized using a suitable reagent such as phosgene or triphosgene to yield the desired imidazolidinedione .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that are easily recoverable and recyclable is also a common practice in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-5-ethylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinedione derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidinediones, amine derivatives, and other functionalized compounds that retain the core imidazolidinedione structure .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-5-ethylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.
5-(4-chlorophenyl)-1,3,4-oxadiazole: Studied for its antimicrobial properties.
5-(4-chlorophenyl)-1,3,4-triazole: Explored for its potential as an antifungal agent.
Uniqueness
5-(4-chlorophenyl)-5-ethylimidazolidine-2,4-dione is unique due to its specific imidazolidinedione structure, which imparts distinct chemical and biological properties.
Biological Activity
5-(4-chlorophenyl)-5-ethylimidazolidine-2,4-dione is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to the imidazolidine-2,4-dione class, characterized by a five-membered ring structure containing two carbonyl groups. The presence of the 4-chlorophenyl group enhances its pharmacological potential by influencing interactions with biological targets.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of derivatives related to this compound. The following table summarizes key findings regarding the antibacterial activity against various strains:
Compound | MIC (mg/L) | Target Organisms |
---|---|---|
1 | 3.91 | Bacillus subtilis |
2 | 7.81 | Staphylococcus aureus |
3 | 15.63 | Escherichia coli |
4 | 7.81 | Klebsiella pneumoniae |
The minimum inhibitory concentration (MIC) values indicate that some derivatives exhibit potent antibacterial activity comparable to standard antibiotics like oxacillin and cefuroxime . Notably, compounds with a chlorophenyl substituent demonstrated enhanced efficacy against Gram-positive bacteria.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The compound has shown promising results in inhibiting cancer cell proliferation across different cell lines:
Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
---|---|---|
HepG2 | 6.19 | Sorafenib: 9.18 |
HCT116 | 5.47 | Doxorubicin: 7.94 |
MCF-7 | 7.26 | Sorafenib: 5.10 |
These results indicate that certain derivatives possess superior anticancer activity compared to established treatments . The mechanism of action appears to involve inhibition of the vascular endothelial growth factor receptor-2 (VEGFR-2), critical for tumor angiogenesis.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships is essential for optimizing the biological activity of imidazolidine derivatives. Key observations include:
- Substituent Effects : The presence of electron-withdrawing groups like chlorine enhances biological activity.
- Ring Modifications : Alterations in the imidazolidine ring can significantly affect potency and selectivity against specific targets.
- Pharmacophore Modeling : Computational studies have suggested that specific structural features correlate with increased binding affinity to biological targets .
Case Studies
- Antibacterial Evaluation : A study synthesized a series of thiazolidine derivatives incorporating chlorophenylthiosemicarbazone motifs, revealing that compounds with MIC values as low as 3.91 mg/L exhibited significant antibacterial properties against resistant strains .
- Anticancer Screening : Another research effort focused on VEGFR-2 inhibition, demonstrating that certain derivatives could inhibit this receptor at sub-micromolar concentrations, suggesting their potential as effective anticancer agents .
Properties
IUPAC Name |
5-(4-chlorophenyl)-5-ethylimidazolidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-2-11(9(15)13-10(16)14-11)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H2,13,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVKEJXBZSEZMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6308-24-3, 14258-69-6 | |
Record name | NSC42004 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42004 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(4-chlorophenyl)-5-ethylimidazolidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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